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CAY10638

Cat. No.: B592853
M. Wt: 331.4 g/mol
InChI Key: NTKWOUHXDKSPIX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of CAY10638 as a Thiazolidinedione Derivative

This compound is a synthetic, organic compound belonging to the thiazolidinedione (TZD) class. caymanchem.combioscience.co.uk Its chemical structure features the characteristic five-membered thiazolidine-2,4-dione ring. ontosight.aiglobalresearchonline.net The systematic name for this compound is 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione. caymanchem.comontosight.ai This structure includes a thiophene (B33073) ring connected via an ethoxy bridge to a phenyl ring, which is in turn attached to the thiazolidinedione core. ontosight.ai This specific arrangement of functional groups is responsible for its biological activity. ontosight.ai

In research settings, this compound is recognized for its dual action. It is a potent inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is responsible for the degradation of prostaglandins (B1171923). caymanchem.com Additionally, it functions as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in metabolism and inflammation. caymanchem.comnih.gov The unsaturated linker within its structure restricts the mobility of the TZD head group, a feature that has been explored in detailed receptor-binding studies. pnas.orgbiorxiv.org

Table 1: Chemical Properties of this compound

Property Value Source(s)
Formal Name 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione caymanchem.comnetascientific.com
CAS Number 1221413-57-5 caymanchem.com
Molecular Formula C₁₆H₁₃NO₃S₂ caymanchem.comnetascientific.com
Formula Weight 331.4 g/mol caymanchem.com
Purity ≥98% netascientific.com

| Formulation | A crystalline solid | netascientific.com |

Historical Perspective of Thiazolidinedione (TZD) Compounds in Biomedical Discovery

The story of thiazolidinediones, or TZDs, began in the early 1980s when they were first identified as potential insulin-sensitizing agents by researchers at Takeda Pharmaceutical Company in Japan. globalresearchonline.netnih.gov The initial discovery was somewhat empirical, with the first compound, Ciglitazone, showing promise in animal models of insulin (B600854) resistance. nih.govnps.org.au However, its mechanism of action was not well understood at the time. nih.gov

A major breakthrough occurred in the mid-1990s when TZDs were identified as high-affinity ligands for the nuclear receptor PPARγ. globalresearchonline.net This discovery provided a mechanistic explanation for their effects on glucose and lipid metabolism. ontosight.ainps.org.au PPARγ is highly expressed in adipose tissue and acts as a master regulator of adipogenesis (fat cell differentiation). globalresearchonline.netnps.org.au By activating PPARγ, TZDs promote the uptake and storage of fatty acids in fat cells, which in turn reduces the levels of circulating fatty acids and improves insulin sensitivity in other tissues like muscle and liver. nps.org.au

This led to the development and introduction of several TZD drugs for the treatment of type 2 diabetes in the late 1990s, often referred to as "glitazones". globalresearchonline.netwikipedia.org Troglitazone was the first to be approved but was later withdrawn due to liver toxicity. globalresearchonline.net Subsequently, Rosiglitazone and Pioglitazone entered clinical practice. globalresearchonline.net The development of TZDs marked a significant advancement in understanding the molecular links between fat metabolism and insulin resistance. nih.govnps.org.au Over the years, the versatile TZD scaffold has been used to develop compounds targeting a wide range of biological targets beyond PPARγ, including enzymes and other receptors involved in various diseases. nih.gov

Academic Significance and Research Focus Areas of this compound

The academic significance of this compound lies in its specific and well-characterized interactions with key biological targets, making it a valuable probe for scientific investigation. Its primary research applications are centered on its roles as a 15-PGDH inhibitor and a PPARγ partial agonist.

Metabolic and Endocrine Research: As a PPARγ agonist, this compound is used to study the nuanced roles of PPARγ activation. nih.gov Researchers have used this compound as part of a series of TZD ligands to investigate the concept of "graded agonism," where structurally similar compounds can produce a range of functional responses. pnas.orgbiorxiv.org In a 2019 study, this compound was part of a panel of ten TZD agonists used to quantitatively assess how ligand binding affects the conformational state and activity of the PPARγ protein. pnas.orgbiorxiv.org These studies are crucial for understanding how different ligands can fine-tune the activity of a single receptor, which has implications for designing more specific therapeutic agents. pnas.orgbiorxiv.org

Cancer Research: The PPARγ receptor is known to play a role in regulating cancer cell growth. nih.gov Furthermore, inhibiting the prostaglandin-degrading enzyme 15-PGDH can have complex effects in the tumor microenvironment. This compound's activity on both these targets makes it a compound of interest in oncology research. caymanchem.comnih.gov For instance, research has explored the development of dual-targeting agents that modulate both PPARγ and other cancer-related targets like histone deacetylases (HDACs). nih.gov Docking studies have used the crystal structure of PPARγ in a complex with this compound as a template for designing new molecules with potential antitumor effects. nih.gov Some research has also noted this compound in the context of its potential anticancer properties. researchgate.netsemanticscholar.org

Inflammation and Vascular Biology: Prostaglandins are key mediators of inflammation. By inhibiting 15-PGDH, this compound can increase the local concentration of prostaglandins, allowing researchers to study their downstream effects. caymanchem.com This mechanism has been explored in various contexts, including vascular biology. One study investigated the role of prostaglandin (B15479496) pathways in the pathophysiology of cerebral aneurysms, using this compound as a tool to inhibit 15-PGDH in a mouse model. ahajournals.org

Table 2: Research Applications and Biological Activity of this compound

Target/Process Activity Research Context Source(s)
15-hydroxy prostaglandin dehydrogenase (15-PGDH) Inhibitor (IC₅₀ = 31 nM) Inflammation, Vascular Biology, Cancer caymanchem.combioscience.co.uk

| Peroxisome proliferator-activated receptor-gamma (PPARγ) | Partial Agonist | Metabolic Disease, Cancer, Receptor Pharmacology | caymanchem.comnih.govpnas.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3S2 B592853 CAY10638

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKWOUHXDKSPIX-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms and Primary Biological Targets of Cay10638

CAY10638 as an Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

This compound is recognized as a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of prostaglandins (B1171923). caymanchem.comresearchgate.netplos.orgnih.gov Prostaglandins are bioactive lipids that have a short in vivo lifespan due to their rapid oxidation by 15-PGDH into 15-keto metabolites, which possess significantly diminished biological activity. caymanchem.com By inhibiting this enzyme, this compound effectively prolongs the activity of prostaglandins.

Enzymatic Kinetics and Potency of this compound Inhibition of 15-PGDH

This compound, a derivative of the thiazolidinedione (TZD) class of compounds, demonstrates significant potency in its inhibition of 15-PGDH. caymanchem.com Research has determined its half-maximal inhibitory concentration (IC50) to be 31 nM. caymanchem.com Thiazolidinediones as a class are known for their ability to act as PPARγ agonists, but they also exhibit potent inhibitory effects on 15-PGDH. caymanchem.com The inhibition of 15-PGDH by certain TZDs has been characterized as non-competitive with respect to NAD+ and uncompetitive with respect to PGE2. researchgate.net

Table 1: Potency of this compound as a 15-PGDH Inhibitor

Compound IC50 Value
This compound 31 nM caymanchem.com

Modulation of Eicosanoid Metabolism by this compound

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. dergipark.org.trcreative-proteomics.com They are synthesized on demand and play crucial roles in inflammation and various physiological processes. creative-proteomics.comnih.gov The biosynthesis of eicosanoids occurs through several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 epoxygenase pathways. dergipark.org.tr

By inhibiting 15-PGDH, this compound directly impacts the levels of prostaglandins, most notably Prostaglandin (B15479496) E2 (PGE2). caymanchem.comnih.gov 15-PGDH is the key enzyme that catabolizes PGE2 into its inactive 15-keto-PGE2 form. nih.govthno.org Therefore, inhibition of 15-PGDH by compounds like this compound leads to an elevation of PGE2 levels in tissues. nih.govnih.govthno.org This elevation of PGE2 can, in turn, influence a variety of biological processes, including tissue repair and regeneration. nih.govthno.org For instance, studies with other 15-PGDH inhibitors have shown that they can double the levels of PGE2 in the bone marrow. haematologica.org

The regulation of the eicosanoid pathway is a complex process involving numerous enzymes and mediators. frontiersin.orgnih.gov The inhibition of 15-PGDH by this compound represents a significant point of intervention in this pathway. plos.org Eicosanoids, including prostaglandins and leukotrienes, are critical mediators of inflammation. nih.govmetwarebio.com The synthesis of pro-inflammatory eicosanoids is significantly increased during inflammatory responses. nih.gov By modulating the levels of key prostaglandins, this compound has the potential to influence inflammatory processes and other physiological functions regulated by the eicosanoid cascade. nih.govnih.govmdpi.com

Impact of this compound on Prostaglandin E2 (PGE2) Levels

This compound as a Partial Agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

In addition to its role as a 15-PGDH inhibitor, this compound also functions as a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govpnas.orgbiorxiv.org PPARγ is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in lipid metabolism, glucose homeostasis, and adipogenesis. nih.govnih.gov

Ligand-Receptor Interaction Profile of this compound with PPARγ

This compound belongs to the thiazolidinedione (TZD) class of PPARγ agonists. pnas.orgbiorxiv.org The interaction of ligands with the PPARγ ligand-binding domain (LBD) is a critical step in modulating its activity. mdpi.com The PPARγ LBD possesses a large, Y-shaped binding pocket with distinct branches. mdpi.comfrontiersin.org

Docking experiments have utilized the crystal structure of the PPARγ LBD in complex with this compound (PDB ID: 6DGR) as a template for studying the binding of other TZD analogues. nih.gov This crystal structure, resolved at 2.15 Å, reveals key interactions. nih.govrcsb.org Analysis of the this compound/PPARγ complex shows that the ligand is anchored through hydrogen bonds. nih.gov A distinctive feature of this compound is its unsaturated linker, which connects the TZD head group to a central aromatic moiety, restricting the mobility of the TZD group. pnas.orgbiorxiv.orgpnas.org This structural feature, along with its interactions within the binding pocket, contributes to its characterization as a partial agonist. nih.govpnas.org Partial agonists of PPARγ are of therapeutic interest as they may retain beneficial effects while potentially having fewer side effects compared to full agonists. nih.gov

Table 2: Crystallographic Data for this compound in Complex with PPARγ LBD

Parameter Value
PDB ID 6DGR nih.govrcsb.org
Resolution 2.15 Å nih.govrcsb.org
R-Value Work 0.216 rcsb.org

Effects of this compound on PPARγ-Mediated Transcriptional Activity and Downstream Signaling

The binding of an agonist like this compound to the PPARγ LBD triggers a cascade of molecular events that modulate gene expression. Upon ligand binding, PPARγ undergoes a conformational change that leads to the dissociation of corepressor complexes and the recruitment of coactivator proteins. nih.govfrontiersin.org This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). creative-diagnostics.com

The PPARγ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. creative-diagnostics.comnih.gov This binding initiates the transcription of genes involved in numerous physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. nih.govmdpi.com For instance, PPARγ activation is known to upregulate the expression of the scavenger receptor CD36, which is involved in fatty acid transport and lipid accumulation in macrophages. frontiersin.orgnih.gov

Furthermore, activated PPARγ can exert potent anti-inflammatory effects through a mechanism called transrepression. frontiersin.org In this process, the ligand-bound PPARγ, independent of DNA binding, antagonizes the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). frontiersin.orgmdpi.com By inhibiting these pathways, this compound can suppress the expression of pro-inflammatory cytokines like TNF-α and interleukins. frontiersin.org The activation of PPARγ is also linked to the inhibition of other signaling pathways, such as the Wnt/β-catenin pathway. frontiersin.orgfrontiersin.org

Table 2: Summary of this compound's Effects on PPARγ Activity and Signaling

EffectMechanismDownstream ConsequenceSource
Transcriptional TransactivationBinds to PPARγ, recruits coactivators, forms a heterodimer with RXR, and binds to PPREs on target gene promoters.Upregulation of genes involved in lipid metabolism (e.g., CD36) and glucose homeostasis. creative-diagnostics.comfrontiersin.orgnih.gov
Transcriptional TransrepressionAntagonizes the activity of pro-inflammatory transcription factors.Inhibition of NF-κB and AP-1 signaling pathways, leading to reduced production of inflammatory cytokines. frontiersin.orgmdpi.com
Modulation of Signaling PathwaysInhibits signaling cascades through cross-talk with other pathways.Inhibition of the Wnt/β-catenin pathway. frontiersin.orgfrontiersin.org

Cellular and in Vitro Biological Activities of Cay10638

Modulation of Cellular Physiological Processes by CAY10638

This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of prostaglandins (B1171923), most notably Prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.netthno.org By inhibiting 15-PGDH, this compound effectively increases the local concentration and signaling of PGE2, a lipid mediator with diverse and context-dependent effects on cellular function. nih.govthno.org This mechanism of action underlies the compound's influence on a variety of cellular processes, including inflammation, differentiation, and proliferation.

Influence of this compound on Inflammatory Responses in Cellular Models

The inflammatory response is a complex biological process involving the coordinated action of various immune cells and signaling molecules. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are key mediators of inflammation. nih.gov The inhibition of 15-PGDH by this compound, leading to an accumulation of PGE2, can significantly modulate inflammatory responses. researchgate.netbiorxiv.org PGE2 is known to have both pro- and anti-inflammatory effects depending on the cellular context and the specific receptors it activates. thno.org For instance, studies on other 15-PGDH inhibitors have shown that increasing PGE2 levels can attenuate acute inflammation. biorxiv.org In the context of lipopolysaccharide (LPS)-induced inflammation, which typically triggers a strong pro-inflammatory cytokine response, the modulation of PGE2 levels by a 15-PGDH inhibitor could alter the production of cytokines like TNF-α and IL-10. biorxiv.orgnih.gov While direct studies on this compound are limited, it is plausible that its inhibitory action on 15-PGDH would lead to a significant alteration of the inflammatory cytokine profile in cellular models of inflammation.

CytokineTypical Role in InflammationPotential Modulation by this compound (via PGE2)
TNF-α Pro-inflammatoryDownregulation
IL-6 Pro-inflammatoryModulation
IL-1β Pro-inflammatoryModulation
IL-10 Anti-inflammatoryUpregulation
KC (CXCL1)/GRO Neutrophil ChemoattractantDownregulation

Effects of this compound on Fibroblast and Fibrocyte Differentiation

Fibroblasts are key cells in tissue homeostasis and wound healing, with the ability to differentiate into myofibroblasts, a process central to tissue remodeling and fibrosis. frontiersin.org This differentiation is characterized by the expression of α-smooth muscle actin (α-SMA). nih.govnih.gov Transforming Growth Factor-β1 (TGF-β1) is a potent inducer of fibroblast-to-myofibroblast differentiation and subsequent collagen production. frontiersin.orgnih.govnih.gov The elevation of PGE2 levels through 15-PGDH inhibition by this compound is expected to influence this process. PGE2 has been shown to suppress myofibroblast differentiation, suggesting an anti-fibrotic potential for this compound. biorxiv.org By increasing PGE2, this compound could potentially antagonize the effects of TGF-β1, leading to reduced α-SMA expression and collagen deposition.

Cellular ProcessKey InducerKey MarkerPotential Effect of this compound
Fibroblast-to-Myofibroblast Differentiation TGF-β1α-SMAInhibition
Collagen Production TGF-β1Collagen IReduction

Impact of this compound on Macrophage Polarization and Activation States

Macrophages are highly plastic immune cells that can polarize into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. nih.gov This polarization is crucial in the context of inflammation, immunity, and tissue repair. The inhibition of 15-PGDH by this compound and the subsequent increase in PGE2 can influence macrophage polarization.

Studies in Murine Bone Marrow-Derived Macrophages (BMDMs)

In murine BMDMs, M1 polarization is typically induced by stimuli like LPS and is characterized by the production of pro-inflammatory cytokines. frontiersin.org M2 polarization, on the other hand, is often induced by cytokines such as Interleukin-4 (IL-4). jci.org PGE2 signaling has been shown to skew macrophage polarization towards the M2 phenotype. Therefore, by increasing PGE2 levels, this compound is expected to promote M2 polarization in BMDMs. This would be characterized by the upregulation of M2 markers like Arginase-1 (Arg-1) and CD206, and the downregulation of M1 markers like inducible nitric oxide synthase (iNOS). frontiersin.orgresearchgate.net

Macrophage PhenotypeInducing StimulusKey MarkersPotential Effect of this compound
M1 Polarization LPSiNOS, TNF-α, IL-6Inhibition
M2 Polarization IL-4Arg-1, CD206, Ym1Promotion
Investigations in Human Monocyte-Derived Macrophages (MdMs)

Similar to murine macrophages, human MdMs can be polarized into M1 and M2 phenotypes. nih.gov LPS is a common stimulus for M1 polarization, while IL-4 and IL-13 induce M2 polarization. nih.gov The influence of PGE2 on human macrophage polarization suggests that this compound would also modulate this process in human cells. It is anticipated that this compound would suppress the M1 phenotype and enhance the M2 phenotype in human MdMs, although the specific markers and responses may differ from those in murine models.

Macrophage PhenotypeInducing StimulusKey MarkersPotential Effect of this compound
M1 Polarization LPSCD80, TNF-α, IL-1βInhibition
M2 Polarization IL-4/IL-13CD163, CD206, IL-10Promotion

Exploring Anti-Proliferative Mechanisms Induced by this compound (Mechanistic Insights)

While direct studies on the anti-proliferative mechanisms of this compound are not widely available, insights can be drawn from the known effects of PGE2 and other compounds that modulate similar pathways. Elevated PGE2 levels have been implicated in both promoting and inhibiting cell proliferation depending on the cancer type and cellular context. researchgate.net However, many natural and synthetic compounds exert anti-proliferative effects by inducing cell cycle arrest and apoptosis. archivesofmedicalscience.comnih.govnih.govoncotarget.com These processes are often mediated by the modulation of key regulatory proteins.

For instance, cell cycle arrest can be triggered by the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, which halt progression through the cell cycle. oncotarget.commdpi.com Apoptosis, or programmed cell death, can be induced through the intrinsic pathway, involving the B-cell lymphoma 2 (Bcl-2) family of proteins such as Bax and Bak, or the extrinsic pathway initiated by death receptors. archivesofmedicalscience.commdpi.com It is plausible that this compound, through its modulation of cellular signaling pathways downstream of PGE2, could influence these fundamental processes, potentially leading to anti-proliferative outcomes in certain cell types. Further research is required to elucidate the specific molecular targets and pathways through which this compound might exert such effects.

Cellular ProcessKey Regulatory ProteinsPotential Mechanism of Action
Cell Cycle Arrest p21, p27, Cyclins, CDKsModulation of cell cycle checkpoint proteins
Apoptosis Bcl-2 family (Bax, Bcl-2), CaspasesAlteration of the balance between pro- and anti-apoptotic proteins

Methodologies for In Vitro Investigations of this compound

The in vitro biological activities of this compound, a thiazolidinedione (TZD) derivative, have been explored through various methodologies to elucidate its mechanisms of action at a cellular and biochemical level. These investigations utilize specific cell cultures and assays to characterize its effects on biological targets.

Application of this compound in Peripheral Blood Mononuclear Cell (PBMC) Cultures

Peripheral Blood Mononuclear Cells (PBMCs) are a diverse population of immune cells, including lymphocytes and monocytes, isolated from peripheral blood. nih.gov They serve as a valuable model for studying immunological responses. mdpi.com In the context of research relevant to this compound's mechanism, PBMCs have been used to investigate processes affected by the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme in prostaglandin E2 (PGE2) metabolism. caymanchem.comresearchgate.net

Research has demonstrated that PGE2 can inhibit the differentiation of fibrocytes from peripheral blood of healthy donors and patients with idiopathic pulmonary fibrosis (IPF). researchgate.net this compound is a known inhibitor of 15-PGDH, and by blocking this enzyme, it increases levels of PGE2. caymanchem.comresearchgate.net Studies using PBMCs from both healthy individuals and IPF patients have been instrumental in understanding the anti-fibrotic potential of 15-PGDH inhibition, a primary activity of this compound. researchgate.net These in vitro studies involved performing fibrocyte differentiation assays with PBMCs to analyze the effects of modulating the PGE2 pathway. researchgate.net

Use of this compound in A549 Cell Line Research

The A549 cell line, derived from human lung adenocarcinoma, is a widely utilized model for Type II pulmonary alveolar epithelium. accegen.comnih.gov These cells are instrumental in drug development for in vitro testing and enzymatic studies related to cancer cell proliferation. accegen.comsynthego.com

In research pertinent to this compound, the A549 cell line was used for in vitro studies on the regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.net As this compound is an inhibitor of 15-PGDH, understanding the enzyme's expression and function in a relevant cell line like A549 is crucial. caymanchem.comresearchgate.net Investigations have used these cells to perform analyses such as RT-PCR and Western blots to study 15-PGDH regulation. researchgate.net This cell line provides a controlled environment to explore the molecular pathways, like those involving microRNA, that influence 15-PGDH expression, which in turn is the target for this compound's inhibitory action. researchgate.net

Biochemical and Cell-Based Assays for Assessing this compound Activity

A range of quantitative assays has been employed to determine the biological activity of this compound. These can be broadly categorized as biochemical assays, which measure interactions with purified molecular components, and cell-based assays, which assess the compound's effects within a living cellular environment. sigmaaldrich.combmglabtech.com

Biochemical Assays

Biochemical assays have been critical in defining the direct molecular targets of this compound. As a thiazolidinedione derivative, its activity as both a 15-PGDH inhibitor and a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist has been quantified. caymanchem.comnih.gov

15-PGDH Inhibition Assay : The inhibitory effect of this compound on NAD+-dependent 15-hydroxy prostaglandin dehydrogenase (15-PGDH) has been measured directly. caymanchem.com This assay determined that this compound inhibits 15-PGDH activity with a specific potency. caymanchem.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This assay was used to measure the ability of this compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a peptide from the TRAP220 coactivator. nih.govbiorxiv.org It provides data on both the potency (EC50) and the efficacy of the compound as a PPARγ agonist. nih.gov

Fluorescence Polarization (FP) Assay : This method was utilized to determine the affinity of the coactivator peptide for the PPARγ LBD when it is bound to ligands like this compound. nih.govbiorxiv.org

Assay TypeTarget/ProcessParameterValue for this compoundReference
Biochemical 15-PGDH ActivityIC5031 nM caymanchem.com
Biochemical PPARγ Coactivator Recruitment (TR-FRET)EC50126 nM nih.gov

Cell-Based Assays

Cell-based assays provide physiologically relevant data by measuring the functional consequences of a compound's activity in intact cells. sigmaaldrich.comswissbioquant.com

Luciferase Reporter Gene Assay : To assess the transcriptional activity mediated by PPARγ in a cellular context, luciferase assays are employed. nih.govbiorxiv.org In these experiments, cells are transfected with a reporter gene (e.g., firefly luciferase) linked to a promoter that is responsive to PPARγ activation. nih.gov The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity induced by this compound. nih.gov

Western Blot : This technique has been used in A549 cells to study the expression levels of the 15-PGDH protein, providing insight into how the target enzyme is regulated within the cell. researchgate.net

These assays collectively provide a detailed profile of this compound's in vitro activity, characterizing its dual action as both a 15-PGDH inhibitor and a PPARγ partial agonist. caymanchem.comnih.govnih.gov

Preclinical in Vivo Studies and Animal Model Applications of Cay10638

Research in Pulmonary Fibrosis Murine Models with CAY10638

Idiopathic pulmonary fibrosis (IPF) is a devastating lung disease characterized by progressive scarring and loss of lung function. nih.govnih.gov The bleomycin-induced pulmonary fibrosis model in mice is a widely used and well-characterized tool for preclinical research, as it reproduces many of the key features of the human disease. nih.govfrontiersin.org Research has focused on the role of 15-PGDH, the primary enzyme responsible for the degradation of the anti-fibrotic molecule Prostaglandin (B15479496) E2 (PGE2). researchgate.net Inhibition of 15-PGDH by compounds like this compound is being explored as a therapeutic strategy. researchgate.net

In a murine model where pulmonary fibrosis was induced by bleomycin (B88199), the therapeutic potential of 15-PGDH inhibition was investigated. researchgate.net Studies have shown that treatment with a 15-PGDH inhibitor, such as this compound, leads to the amelioration of lung fibrosis. researchgate.net This model effectively mimics the lung injury and subsequent fibrotic processes seen in human IPF, providing a relevant system for testing anti-fibrotic agents. nih.govmdpi.com The administration of the inhibitor has been shown to reduce collagen production, a key hallmark of fibrosis. researchgate.net

The excessive deposition of extracellular matrix (ECM) components, including collagen and fibronectin, is a defining characteristic of pulmonary fibrosis, leading to increased lung stiffness and a progressive decline in lung function. nih.govfrontiersin.orgnih.gov Research utilizing a 15-PGDH inhibitor in the bleomycin mouse model demonstrated an improvement in lung function in the treated mice. researchgate.net This functional improvement is associated with a reduction in the pathological accumulation of ECM. researchgate.net By preventing the degradation of PGE2, this compound helps to counteract the processes that lead to the stiffening of lung tissue and the replacement of normal lung architecture with dense scar tissue. researchgate.netjci.org

The pathogenesis of idiopathic pulmonary fibrosis is believed to involve recurrent injury to alveolar epithelial cells (AECs), leading to their programmed cell death (apoptosis), and the subsequent uncontrolled proliferation of fibroblasts, which are responsible for excessive collagen deposition. nih.govmednexus.orgmednexus.org Studies have shown that inhibiting 15-PGDH with this compound results in decreased AEC apoptosis and reduced fibroblast proliferation in the bleomycin-induced fibrosis model. researchgate.net This suggests that the protective effects of this compound are mediated, at least in part, by preserving the integrity of the alveolar epithelium and controlling the fibrotic response driven by fibroblasts. researchgate.net

Table 1: Effects of 15-PGDH Inhibition in Bleomycin-Induced Pulmonary Fibrosis Murine Model
ParameterEffect of 15-PGDH Inhibition (e.g., with this compound)Reference
Lung FibrosisAmeliorated researchgate.net
Collagen ProductionReduced researchgate.net
Lung FunctionImproved researchgate.net
Alveolar Epithelial Cell ApoptosisDecreased researchgate.net
Fibroblast ProliferationDecreased researchgate.net

Effects of this compound on Lung Function and Extracellular Matrix Components

Investigations in Cerebral Aneurysm Murine Models Utilizing this compound

Cerebral aneurysms are weakened areas in the walls of brain arteries that can bulge and, in some cases, rupture, leading to a life-threatening subarachnoid hemorrhage. neurointervention.orgnih.gov Inflammation is recognized as a critical element in the formation, progression, and rupture of cerebral aneurysms. nih.govoaepublish.com Preclinical animal models, which can be induced through methods like elastase injection and hypertension, are essential for studying the pathophysiology of aneurysms and for testing potential preventative treatments. nih.govnih.govnih.gov

Research using a murine model of cerebral aneurysms has explored the impact of this compound on the incidence of rupture. nih.gov In a study investigating sex-differential responses to aspirin (B1665792), male mice were treated with a combination of aspirin and the 15-PGDH inhibitor this compound. nih.gov While aneurysm formation itself was not affected, the study focused on the rate of rupture. nih.gov The results indicated that modulating the 15-PGDH pathway could influence the incidence of aneurysm rupture. nih.gov Specifically, the combination of aspirin and this compound in male mice resulted in a rate of cerebral aneurysm rupture that was similar to that observed in female mice receiving aspirin and a 15-PGDH agonist, suggesting a reversal of a sex-specific response to aspirin alone. nih.gov

The cyclooxygenase-2 (COX-2) pathway is deeply implicated in the inflammatory processes that drive the pathogenesis of cerebral aneurysms. nih.govoaepublish.commdpi.com Hemodynamic stress can induce COX-2, leading to the production of prostaglandins (B1171923) like PGE2, which in turn can activate the pro-inflammatory transcription factor NF-κB. oaepublish.comresearchgate.net This creates a positive feedback loop, amplifying and sustaining the inflammatory response within the vessel wall. oaepublish.comresearchgate.net Aspirin, a known COX-2 inhibitor, has been shown to decrease the incidence of aneurysm rupture in mouse models, likely through this anti-inflammatory mechanism. nih.gov The use of this compound in conjunction with aspirin points to a complex interplay between the COX-2 and 15-PGDH pathways. nih.gov By inhibiting 15-PGDH, this compound prevents the breakdown of PGE2. The research suggests that the balance of PGE2, influenced by both its synthesis via COX-2 and its degradation via 15-PGDH, is a critical factor in modulating the risk of aneurysm rupture. nih.gov

Table 2: Effects of this compound in Combination with Aspirin in a Cerebral Aneurysm Murine Model
Treatment GroupKey FindingReference
Male mice receiving Aspirin + this compound (15-PGDH inhibitor)The rate of cerebral aneurysm rupture/subarachnoid hemorrhage was similar to that of female mice receiving aspirin and a 15-PGDH agonist. nih.gov
Mechanism ContextAspirin is thought to exert its protective effects against rupture through the COX-2 pathway. nih.gov
Mechanism ContextModulation of 15-PGDH expression (via inhibitor or agonist) reversed the sex-differential response to aspirin's effect on rupture rates. nih.gov

Assessment of 15-PGDH Activity in Mice Treated with this compound in Relation to Aneurysm Outcomes

In the realm of cerebrovascular disease, the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that catabolizes prostaglandin E2 (PGE2), has been a key area of investigation. nih.gov Preclinical studies utilizing mouse models of cerebral aneurysms have explored the effects of modulating 15-PGDH activity. nih.gov These models are crucial for understanding the pathobiology of aneurysm formation and for the preclinical testing of potential therapies. nih.govnih.gov

Research has revealed a sex-specific difference in the response to aspirin for preventing aneurysm rupture, which appears to be linked to the expression levels of 15-PGDH. nih.gov In a study using a mouse model where cerebral aneurysms were induced, male mice treated with aspirin exhibited lower rates of aneurysm rupture compared to their female counterparts. nih.gov This protective effect in males was associated with higher levels of 15-PGDH in cerebral arteries. nih.gov

To further investigate this observation, male mice in the aneurysm model were treated with both aspirin and the 15-PGDH inhibitor, this compound. nih.gov The co-administration of this compound was found to reverse the protective effect of aspirin, resulting in a rate of aneurysm rupture and subarachnoid hemorrhage that was similar to that observed in female mice who received aspirin and a 15-PGDH agonist. nih.gov This finding suggests that the inhibition of 15-PGDH by this compound negates the beneficial effects of aspirin in this context, highlighting the critical role of this enzyme in aneurysm pathophysiology. nih.gov

Interactive Data Table: Effect of this compound on Aneurysm Rupture in a Mouse Model

Treatment GroupKey InterventionObserved Outcome on Aneurysm RuptureImplied Role of 15-PGDH
Male Mice + AspirinAspirin OnlyLower rate of rupture compared to females on aspirinProtective
Male Mice + Aspirin + this compoundInhibition of 15-PGDHReversal of aspirin's protective effect; rupture rate similar to femalesInhibition negates protection
Female Mice + AspirinAspirin OnlyHigher rate of rupture compared to males on aspirinLower endogenous levels may reduce protection
Female Mice + Aspirin + 15-PGDH AgonistActivation of 15-PGDHDecreased risk of rupture, similar to males on aspirinActivation enhances protection

Exploratory Applications of this compound and its Derivatives in Preclinical Cancer Research (Mechanistic Focus)

Beyond its application in vascular research, the chemical scaffold of this compound has served as a template for the development of novel compounds with potential applications in oncology. nih.gov The focus of this research has been on creating dual-targeting agents that can simultaneously modulate multiple pathways involved in cancer progression. researchgate.netfrontiersin.org

This compound as a Template for Dual-Targeting PPARγ and Histone Deacetylase (HDAC) Inhibitors

A significant challenge in cancer therapy is the development of resistance to single-target agents. nih.gov A promising strategy to overcome this is the creation of multi-target drugs that can engage several cancer-related pathways simultaneously. nih.govresearchgate.net Researchers have recognized the potential of combining the activity of peroxisome proliferator-activated receptor γ (PPARγ) agonists with histone deacetylase (HDAC) inhibitors, as this combination has shown synergistic antitumor effects. nih.gov

Drawing inspiration from the structure of compounds like this compound, which are known to interact with targets like 15-PGDH (an enzyme whose product can activate PPARγ), scientists have designed and synthesized new molecules aimed at concurrently targeting both PPARγ and HDACs. nih.govnih.gov This rational design approach involves creating a single molecular framework that satisfies the binding requirements of both of these distinct therapeutic targets. nih.gov The goal is to develop "magic bullets" that offer enhanced pharmacological efficiency with potentially reduced side effects compared to combination therapies with separate drugs. nih.gov

In Vivo Antitumor Effects of this compound-derived Compounds in Xenograft Models (conceptual, not clinical efficacy)

The conceptual framework of using this compound-like structures has led to the generation of derivative compounds that have been evaluated in preclinical cancer models. nih.gov Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common tool for assessing the in vivo antitumor activity of new therapeutic candidates. frontiersin.orgfrontiersin.orgnih.gov

In one such study, a series of novel compounds designed as dual PPARγ and HDAC inhibitors were tested. nih.gov One of these compounds demonstrated the ability to cause tumor regression in a xenograft model using CCRF-CEM, a T-cell leukemia cell line. nih.gov This provides in vivo proof-of-concept for the antitumor potential of this class of dual-targeting agents derived from a structural template related to this compound. nih.gov It is important to note that these studies are exploratory and focus on the mechanistic validation of a dual-targeting strategy rather than demonstrating clinical efficacy. nih.gov

Interactive Data Table: Preclinical Anti-Cancer Activity of a this compound-Derived Compound

Compound TypeTarget(s)Preclinical ModelObserved In Vivo Effect
This compound-derived dual inhibitorPPARγ and HDACCCRF-CEM (T-cell leukemia) xenograftTumor regression

Structure Activity Relationship Sar and Rational Design Principles for Cay10638

Comprehensive Analysis of the Thiazolidinedione (TZD) Scaffold and Substituents in CAY10638

The chemical architecture of this compound is built upon the thiazolidine-2,4-dione (TZD) scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms with two carbonyl groups. oncodesign-services.commdpi.com This "head group" is a hallmark of a class of compounds known as glitazones, which are recognized for their interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ). acs.org The TZD ring is crucial for the biological activity of these molecules, playing a central role in their function. oncodesign-services.commdpi.com

The versatility of the TZD scaffold lies in the potential for substitutions at its third and fifth positions, allowing for a wide range of structural and, consequently, therapeutic diversity. oncodesign-services.comanalis.com.my In many TZD-based drugs, the scaffold acts as the primary anchor to the target protein. For instance, in the context of PPARγ, the TZD headgroup is a conserved feature across numerous agonists. nih.gov

The broader utility of the TZD scaffold is demonstrated by its presence in compounds targeting a variety of biological processes beyond metabolic diseases, including cancer, inflammation, and microbial infections. niscpr.res.in This highlights the significance of the TZD core as a privileged structure in medicinal chemistry.

Significance of the Unsaturated Linker in this compound for Receptor Binding Affinity and Selectivity

A distinguishing feature of this compound's structure is its unsaturated linker, which connects the TZD head group to the central aromatic moiety. nih.govresearchgate.net This contrasts with many other ligands in the TZD series, which typically possess a flexible, saturated methylene (B1212753) group at this position. nih.govresearchgate.net The presence of this unsaturated bond introduces a degree of rigidity, restricting the mobility of the TZD head group. acs.orgnih.govresearchgate.net

This structural constraint is significant for receptor binding. The restricted mobility of the TZD head group can influence how the ligand orients itself within the binding pocket of its target protein, potentially leading to altered affinity and selectivity. Docking experiments with the PPARγ ligand-binding domain (LBD) have utilized the crystal structure of this compound as a template, in part due to the well-defined conformation conferred by this unsaturated linker. acs.org The rigidity of the linker can contribute to a more specific and potentially stronger interaction with the receptor, as it reduces the entropic penalty of binding.

The nature of the linker in TZD-based compounds is a key determinant of their biological activity. By modifying the linker, it is possible to fine-tune the positioning of the head and tail groups, thereby modulating the compound's interaction with its target. The unique unsaturated linker in this compound is a prime example of how subtle structural changes can have a significant impact on the molecule's properties.

Rational Design Strategies for Modulating this compound Activity, Potency, and Target Specificity

Rational design in medicinal chemistry involves the strategic modification of a lead compound to improve its pharmacological properties. nih.gov While specific studies detailing the modulation of this compound itself are not extensively documented, the principles of rational design can be inferred from its use as a template and from general SAR knowledge.

One key strategy is the modification of the "tail" group of the molecule. In the context of TZD-based PPARγ agonists, the tail moiety extends from the central aromatic core and is a primary site for structural variation to influence potency and efficacy. nih.gov By systematically altering the substituents on this part of the molecule, it is possible to optimize interactions with the binding pocket of the target protein.

Another approach involves "scaffold hopping," where the core structure is replaced with a different one that maintains the key pharmacophoric features. oncodesign-services.com While this moves beyond direct modulation of this compound, the knowledge gained from its SAR can inform the design of novel scaffolds with improved properties.

Furthermore, the design of dual-target or multi-target ligands represents a sophisticated rational design strategy. acs.org The use of the this compound-PPARγ crystal structure as a basis for designing dual HDAC and PPARγ inhibitors illustrates this principle. acs.org By understanding the binding requirements of multiple targets, a single molecule can be engineered to interact with both, potentially offering therapeutic advantages. acs.org This often involves creating hybrid molecules that combine the key structural features necessary for activity at each target.

Computational methods such as molecular docking and dynamics simulations are integral to these rational design efforts, allowing for the prediction of how structural modifications will affect binding and activity before a compound is synthesized. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound and Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are most important for a desired biological effect.

Several QSAR studies have been conducted on thiazolidine-2,4-dione derivatives, particularly in the context of their activity as 15-PGDH inhibitors. researchgate.netresearchgate.net These studies aim to identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that correlate with inhibitory potency.

For example, a 3D-QSAR study using the k-nearest neighbor (kNN) method was performed on a series of 34 thiazolidine-2,4-dione derivatives as 15-PGDH inhibitors. researchgate.net This model demonstrated good correlative and predictive capabilities, highlighting the importance of the three-dimensional arrangement of structural features for activity. researchgate.net Such models often generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity, thus guiding the design of more potent analogs. mdpi.com

Another QSAR study on thiazolidine-2,4-dione derivatives as 15-PGDH inhibitors employed multiple linear regression (MLR) and artificial neural network (ANN) methods. The resulting models showed a strong correlation between molecular descriptors (such as polarizability, molar volume, and atomic net charges) and the inhibitory activity.

While a specific QSAR model for this compound itself is not detailed in the available literature, the existing models for related TZD-based 15-PGDH inhibitors provide a valuable framework for understanding its activity. These models can be used to predict the potential impact of structural modifications to this compound and to guide the design of new, more potent, and selective compounds.

QSAR Studies on Thiazolidinedione Derivatives
Study FocusQSAR Method(s)Key Findings
15-PGDH Inhibitors2D-QSAR (MLR, PLS), 3D-QSAR (kNN-MFA)Statistically significant models were developed, indicating the importance of both 2D and 3D structural features for inhibitory activity. Docking studies identified key binding interactions. researchgate.net
15-PGDH InhibitorsMLR, ANNModels showed high correlation coefficients, with descriptors like polarizability and atomic charges being important for activity.
General TZD DerivativesCoMFA, CoMSIAThese 3D-QSAR methods have been applied to various TZD derivatives to understand the structural requirements for activity at different targets. mdpi.com

Computational and Biophysical Characterization of Cay10638

Molecular Docking Simulations of CAY10638 with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides insight into the binding mode and affinity of a ligand, such as this compound, with its protein target.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): The interaction between this compound and the PPARγ ligand-binding domain (LBD) has been structurally characterized through X-ray crystallography, providing a high-resolution model for computational analyses. proteopedia.orgbiorxiv.org The crystal structure of the human PPARγ LBD in complex with this compound has been solved at a resolution of 2.15 Å and is available in the Protein Data Bank (PDB ID: 6DGR). pdbj.orgpdbj.org This structure reveals that, like other thiazolidinedione (TZD) agonists, this compound binds within the large, Y-shaped ligand-binding pocket of PPARγ. nih.govpnas.org

A distinguishing feature of this compound is its unsaturated linker between the central aromatic moiety and the TZD headgroup, which restricts the group's mobility. nih.gov Docking analyses based on this crystal structure are used as a template for studying other similar compounds. nih.gov For instance, research into dual-targeting PPARγ and Histone Deacetylase (HDAC) inhibitors has utilized the this compound/PPARγ complex (PDB ID: 6DGR) as the structural template for docking experiments due to its high resolution and the structural similarities with the novel compounds being designed. nih.gov

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): this compound is recognized as a potent inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the catabolism of prostaglandins (B1171923). nih.govmdaconference.org While this compound's inhibitory activity is established, specific molecular docking studies detailing its binding mode within the active site of 15-PGDH were not found in the reviewed literature. However, the enzyme is a known target for computational screening of other natural and synthetic compounds, suggesting that such analysis for this compound is a viable area for future investigation. nih.govmdpi.com

Histone Deacetylases (HDACs): The search for molecules that can simultaneously target multiple pathways has led to the investigation of compounds with dual activity against PPARγ and HDACs. nih.gov While studies have explored novel thiazolidinedione derivatives for this dual purpose, there is no direct evidence from the searched literature to indicate that this compound itself has been computationally docked or biophysically tested for inhibitory activity against any class of HDACs. nih.govcaymanchem.commedchemexpress.com

In silico virtual screening is a powerful method to test large libraries of compounds against protein targets of interest. The host proteins Angiotensin-Converting Enzyme 2 (ACE2) and Transmembrane Serine Protease 2 (TMPRSS2) are critical for the entry of coronaviruses, including SARS-CoV-2, into host cells and have been major targets for such screening campaigns. nih.govnih.gov However, based on the available literature, this compound has not been identified as a candidate in virtual screening studies targeting ACE2 or TMPRSS2. nih.govresearchgate.net

Docking Analyses with PPARγ and Identified Enzymes (e.g., 15-PGDH, HDACs)

Biophysical Assays for this compound-Target Interactions

Biophysical assays provide direct, quantitative measurements of ligand-target interactions, confirming and complementing computational predictions. These methods measure parameters like binding affinity, kinetics, and the thermodynamic and conformational changes that occur upon binding.

The interaction of this compound with the PPARγ LBD has been quantified using direct biophysical methods. pnas.org A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ligand displacement assay was employed to measure the binding affinity (Ki) of this compound. pnas.orgnih.gov

Furthermore, the effect of this compound binding on the structural stability of the PPARγ LBD was assessed using a thermal stability assay (Differential Scanning Calorimetry). pnas.org This technique measures the change in the protein's melting temperature (ΔTm) upon ligand binding. A positive ΔTm indicates that the ligand stabilizes the protein's structure. Research on a series of TZD agonists revealed a linear correlation between ligand binding affinity and the resulting receptor stability. pnas.org

Table 1: Biophysical Interaction Parameters of this compound with PPARγ LBD
CompoundBinding Affinity (Ki) [nM]Receptor Stability (ΔTm) [°C]Reference
This compound1,5004.1 pnas.org

Agonist binding to PPARγ induces a conformational change that promotes the recruitment of coactivator proteins, a critical step in transcriptional activation. pnas.org A TR-FRET biochemical assay was used to measure the ligand-dependent interaction between the PPARγ LBD and a peptide from the TRAP220 coactivator. biorxiv.orgpnas.org This assay quantifies both the potency (EC50), the concentration at which the ligand elicits a half-maximal response, and the functional efficacy, which relates to the degree of coactivator recruitment. pnas.orgnih.gov For the series of TZD ligands studied, including this compound, a clear correlation was observed where more potent ligands also showed higher functional efficacy. pnas.org

Table 2: Functional Activity of this compound on PPARγ LBD
CompoundCoactivator Recruitment Potency (EC50) [nM]TR-FRET Efficacy (% of Max)Reference
This compound1,90070 pnas.org

While X-ray crystallography provides a static snapshot of the ligand-bound receptor, Nuclear Magnetic Resonance (NMR) spectroscopy in solution can detect more subtle, dynamic changes in a protein's conformational state. biorxiv.orgpnas.org Two-dimensional [¹H,¹⁵N]-TROSY HSQC NMR experiments were performed on the PPARγ LBD in the presence of different TZD ligands, including this compound. pnas.orgnih.gov

The results showed that for the series of related agonists, there was a graded shift in the conformational ensemble of the PPARγ LBD. pnas.org This shift, detected by changes in the NMR chemical peak positions, was correlated with the ligand's potency and functional efficacy. biorxiv.orgpnas.org This finding provides direct structural evidence for how ligands with graded activities can shift the receptor's conformational equilibrium between a ground state and an active state, an insight not observable in the static crystal structures. pnas.orgnih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for this compound Effects on Coactivator Recruitment

Application of Theoretical Receptor Models to this compound Activity

The activity of the chemical compound this compound, a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), can be mechanistically understood through the application of several theoretical receptor models. These models provide a framework for quantifying and characterizing the interactions between ligands, receptors, and their associated signaling proteins.

Analysis of this compound using Extended Ternary Complex (ETC) Models

The Extended Ternary Complex (ETC) model is a refinement of earlier receptor theories that accounts for the interaction of a receptor-ligand complex with a third component, often an effector protein. researchgate.net This model posits that the receptor can exist in different conformational states, and it is the complex of the ligand, receptor, and effector that ultimately determines the physiological response. dntb.gov.ua The ETC model specifically describes how the receptor-ligand complex influences its interaction with a signaling pathway or effector protein. researchgate.netnih.govbiorxiv.org

In the context of this compound, a member of the thiazolidinedione (TZD) class of PPARγ agonists, its interaction with the PPARγ ligand-binding domain (LBD) is a key determinant of its activity. nih.govbiorxiv.org this compound is distinguished from many other TZD ligands by an unsaturated linker in its chemical structure, which restricts the mobility of its TZD head group. nih.govpnas.org This structural feature influences how this compound binds to the PPARγ LBD and, consequently, how the resulting complex interacts with coactivator proteins, the effectors in this system. nih.gov

Docking studies utilizing the crystal structure of the PPARγ LBD in complex with this compound (PDB ID: 6DGR) reveal specific interactions that are crucial for its function as a partial agonist. nih.gov The analysis of this complex shows that the ligand is hydrogen-bonded to the protein via two crystallographically observed water molecules, HOH708 to L340 and HOH706 to S342, both located in a β-sheet region. nih.gov These interactions stabilize a particular conformation of the receptor that is less efficacious at recruiting coactivators compared to full agonists. The ETC model helps to conceptualize how these specific binding characteristics of this compound translate into a graded functional response. nih.gov

Evaluation of this compound within Cubic Ternary Complex (CTC) Models

The Cubic Ternary Complex (CTC) model further elaborates on the ETC model by incorporating the concept that a receptor can interact with an effector protein even in the absence of a ligand. researchgate.netnih.govbiorxiv.org This model represents the receptor existing in a conformational equilibrium between a resting (R) and an active (R*) state, both of which can bind to a ligand (L) and an effector protein (P). researchgate.net The CTC model, therefore, provides a more comprehensive framework for understanding the graded agonism observed with ligands like this compound. nih.gov

Research on a series of TZD agonists, including this compound, has shown that the principles of the CTC model are applicable to nuclear receptors like PPARγ. nih.gov Ligand potency and efficacy within this series were found to be correlated with the degree to which the ligands shift the conformational ensemble of PPARγ towards an active state. nih.govbiorxiv.org While X-ray crystallography provides a static picture of the ligand-bound receptor, techniques like NMR spectroscopy have detected these graded shifts in the receptor's conformational ensemble, which are consistent with the predictions of the CTC model. nih.govpnas.org

The CTC model helps to explain why structurally similar ligands can exhibit a range of efficacies. For this compound and its analogs, the subtle differences in their chemical structures lead to variations in their ability to stabilize the active conformation of PPARγ, resulting in a spectrum of functional activities from partial to full agonism. nih.gov

This compound's Role in the Two-State Model of Receptor Activation

The Two-State Model of Receptor Activation is a fundamental concept in pharmacology that posits receptors exist in equilibrium between an inactive (R) and an active (R) conformation. researchgate.netpnas.org Agonists are thought to exert their effects by preferentially binding to and stabilizing the R state, thereby shifting the equilibrium towards activation. pnas.org This model is conceptually a component of the more complex ETC and CTC models. researchgate.netbiorxiv.org

The activity of this compound and other TZD agonists has been analyzed within the framework of the two-state model. nih.gov Studies have demonstrated a correlation between the potency and efficacy of these ligands and their ability to shift the conformational ensemble of the PPARγ LBD towards the active state. nih.govbiorxiv.org This finding provides experimental support for the relevance of the two-state model to nuclear receptor activation. nih.gov

Specifically, for the TZD series of compounds that includes this compound, a correlated pattern of decreased ligand potency and efficacy was observed, which is consistent with the allosteric principles of the two-state model. nih.gov This model describes the actions of full and partial agonists, where less efficacious or partial agonists, like this compound, are less effective at stabilizing the fully active conformation of the receptor compared to full agonists. nih.gov NMR spectroscopy has been instrumental in detecting these graded conformational changes that are not apparent in static crystal structures. nih.govpnas.org

Advanced Methodologies for Studying Cay10638 in Academic Research

Biochemical and Enzymatic Assays for CAY10638's Inhibitory and Agonistic Activities

The study of this compound's direct molecular interactions is primarily conducted through biochemical and enzymatic assays. These methods are crucial for quantifying its potency and understanding its dual activities as both an inhibitor and an agonist.

This compound is recognized as a potent inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the degradation of prostaglandins (B1171923). The inhibitory activity of this compound against 15-PGDH has been quantified with a reported IC50 value of 31 nM. This value indicates the concentration of this compound required to inhibit 50% of the 15-PGDH enzyme activity in a cell-free system.

In addition to its inhibitory role, this compound, a thiazolidinedione (TZD) derivative, also functions as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in lipid and glucose metabolism. nih.gov To characterize this agonistic activity, researchers utilize advanced biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

The TR-FRET coactivator recruitment assay is a particularly powerful tool. It measures the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a peptide from the TRAP220 coactivator. The resulting data on potency (EC50) and efficacy provide a quantitative measure of how effectively this compound promotes this critical protein-protein interaction necessary for receptor activation. Complementing this, FP assays are used to determine the binding affinity of the coactivator peptide to the ligand-bound PPARγ LBD. Studies have used these quantitative assays to compare this compound with a series of other TZD ligands, revealing how its unique unsaturated linker, which restricts the mobility of the TZD head group, influences its activity profile. nih.gov

Table 1: Biochemical and Enzymatic Activities of this compound
TargetActivity TypeAssay MethodKey ParameterReported ValueReference
15-hydroxyprostaglandin dehydrogenase (15-PGDH)InhibitionEnzymatic Activity AssayIC5031 nM
Peroxisome proliferator-activated receptor γ (PPARγ)Partial AgonismTR-FRET Coactivator Recruitment AssayEC50Data-dependent nih.gov
PPARγ-TRAP220 InteractionBinding AffinityFluorescence Polarization (FP) AssayKdData-dependent

Cell-Based Functional Assays for Investigating this compound's Cellular Responses

To move from molecular interactions to cellular outcomes, researchers employ a variety of cell-based functional assays. These assays are critical for understanding how this compound's biochemical activities translate into physiological or pathological responses within a cellular context.

Given that this compound is a PPARγ agonist and an inhibitor of prostaglandin (B15479496) degradation, its effects are often studied in cancer and fibrosis models. Cell-based assays such as proliferation, migration, and invasion assays are standard. For example, studies on other 15-PGDH inhibitors have utilized transwell invasion assays with colon cancer cell lines like HCT116. iiarjournals.orgiiarjournals.org In these experiments, researchers measure the ability of cancer cells to migrate through a porous membrane toward a chemoattractant, a process that was shown to increase upon 15-PGDH inhibition. iiarjournals.orgiiarjournals.org Similarly, cell proliferation can be assessed using methods like the MTT assay, which measures the metabolic activity of viable cells. scielo.org.zaresearchgate.net

Another powerful approach is the use of ex vivo tissue culture models. These systems maintain the complex, three-dimensional architecture of native tissue, providing a more physiologically relevant environment than standard 2D cell culture. For instance, precision-cut lung slices from patients with idiopathic pulmonary fibrosis (IPF) have been cultured and treated with 15-PGDH inhibitors to investigate effects on collagen production and prostaglandin E2 (PGE2) levels. researchgate.net Similarly, studies have used cultured cardiac fibroblasts from heart failure patients to show that 15-PGDH inhibition can reverse the activated, profibrotic state of these cells. ahajournals.org These ex vivo models allow for the study of this compound's effects on complex cellular interactions within a disease-relevant tissue microenvironment. mdpi.combiorxiv.orgvumc.nlreprocell.com

Molecular Biology Techniques for Gene and Protein Expression Analysis in this compound-Treated Systems

To dissect the molecular pathways affected by this compound, researchers rely on a suite of molecular biology techniques to analyze changes in gene and protein expression. These methods provide a detailed picture of the downstream consequences of this compound's target engagement.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a frequently used technique to measure changes in the messenger RNA (mRNA) levels of specific genes. For example, in a study involving this compound, qRT-PCR was used to quantify the mRNA expression of its target, 15-PGDH, in cerebral arteries isolated from mice. nih.gov This technique allows for precise quantification of how a compound alters gene transcription. In studies investigating the broader effects of 15-PGDH inhibition, qRT-PCR has been used to measure the expression of genes involved in the epithelial-to-mesenchymal transition (EMT), such as N-cadherin, Snail, and Twist2, in colon cancer cells. iiarjournals.orgiiarjournals.org

At the protein level, Western blotting is the cornerstone technique. This method allows for the detection and relative quantification of specific proteins in cell or tissue lysates. Following treatment with 15-PGDH inhibitors, Western blotting has been used to analyze the protein levels of autophagy markers like LC3B and P62 in kidney tissue and to confirm the downregulation of oncoproteins like c-Myc in cancer cells. nih.govfrontiersin.org These analyses are crucial for confirming that the changes in gene expression observed via qRT-PCR translate to functional changes at the protein level. researchgate.netaacrjournals.org

Table 2: Molecular Biology Techniques Used in this compound-Related Research
TechniqueLevel of AnalysisPurposeExample ApplicationReference
Quantitative RT-PCRGene Expression (mRNA)Quantify changes in specific gene transcripts.Measuring 15-PGDH mRNA in cerebral arteries after this compound treatment. nih.gov
Western BlotProtein ExpressionDetect and quantify specific protein levels.Analyzing EMT markers or autophagy-related proteins following 15-PGDH inhibition. iiarjournals.orgfrontiersin.org
RNA Sequencing (RNA-Seq)Global Gene ExpressionProfile the entire transcriptome to discover novel pathways.Comprehensive analysis of endometrial explant gene expression over time. mdpi.com

Advanced Microscopy and Imaging Techniques for Subcellular Localization of this compound and its Targets

To understand where this compound and its targets are located and how they interact within the cell, advanced microscopy and imaging techniques are indispensable. These methods provide high-resolution spatial information that complements the functional and molecular data.

X-ray crystallography is a premier technique for determining the three-dimensional structure of proteins at atomic resolution. Researchers have successfully determined the crystal structure of the PPARγ ligand-binding domain in a complex with this compound. This structural data, available in the Protein Data Bank (PDB) under the accession code 6DGR, provides a precise map of the interactions between the compound and its receptor. nih.gov This information is invaluable for understanding the structural basis of its partial agonism and serves as a template for molecular docking studies of other potential ligands. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful structural biology technique used to study proteins in a solution state, which more closely mimics the cellular environment. Solution NMR has been employed to investigate the conformational dynamics of the PPARγ LBD upon binding to this compound and other TZD ligands. These studies revealed that while crystallography captures a static snapshot, NMR can detect a graded shift in the receptor's conformational ensemble toward an active state, which correlates with the ligand's potency and efficacy.

For visualizing proteins within cells, techniques like confocal microscopy are often used in conjunction with fluorescent tagging. While direct imaging of the small molecule this compound is challenging, the localization of its targets, such as 15-PGDH or PPARγ, can be readily studied. This is typically achieved by transfecting cells with plasmids that express the protein of interest fused to a Green Fluorescent Protein (GFP) tag. The resulting fluorescence allows for high-resolution visualization of the protein's distribution within cellular compartments.

Future Directions and Emerging Research Avenues for Cay10638

Elucidating Novel Molecular Targets and Potential Off-Target Interactions of CAY10638

While the primary targets of this compound, PPARγ and 15-PGDH, are well-established, a comprehensive understanding of its full spectrum of molecular interactions is crucial for predicting its therapeutic efficacy and potential side effects. Future research will likely focus on identifying and validating novel molecular targets and characterizing any off-target interactions.

The established activity of this compound is its potent inhibition of 15-PGDH, with an IC50 value of 31 nM. caymanchem.com As a member of the thiazolidinedione class, it is also recognized as a PPARγ agonist. caymanchem.com Specifically, it has been characterized as a partial agonist of PPARγ. nih.gov Partial agonists are of particular interest as they may offer therapeutic benefits with a reduced risk of the side effects associated with full agonists. nih.govmdpi.com

Recent in silico studies have expanded the potential interactome of this compound, suggesting interactions with proteins implicated in viral infections. Molecular docking simulations have explored the binding of this compound to key proteins involved in the lifecycle of coronaviruses. biomedpharmajournal.org These computational studies are a cost-effective initial step to identify potential new applications for existing compounds. plos.org The targets investigated include the human angiotensin-converting enzyme 2 (ACE2) and transmembrane protease, serine 2 (TMPRSS2), which are critical for viral entry, as well as the viral proteases 3C-like protease (3CLpro) and papain-like protease (PLpro), which are essential for viral replication. biomedpharmajournal.org While these computational findings require experimental validation, they open up an intriguing avenue for this compound as a potential antiviral agent.

TargetInteraction TypeReported Activity/BindingResearch Approach
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)Partial AgonistActivates receptor with submaximal efficacy compared to full agonists. nih.govBiochemical and cellular assays. nih.gov
15-hydroxyprostaglandin dehydrogenase (15-PGDH)InhibitorIC50 = 31 nM. caymanchem.comEnzyme inhibition assays. caymanchem.com
Angiotensin-Converting Enzyme 2 (ACE2)Potential BinderIdentified in in silico screening. biomedpharmajournal.orgMolecular docking simulations. biomedpharmajournal.org
Transmembrane protease, serine 2 (TMPRSS2)Potential BinderIdentified in in silico screening. biomedpharmajournal.orgMolecular docking simulations. biomedpharmajournal.org
3C-like protease (3CLpro)Potential BinderIdentified in in silico screening. biomedpharmajournal.orgMolecular docking simulations. biomedpharmajournal.org
Papain-like protease (PLpro)Potential BinderIdentified in in silico screening. biomedpharmajournal.orgMolecular docking simulations. biomedpharmajournal.org

Exploring Broader Biological Roles and Pathway Intersections Influenced by this compound

The dual modulation of PPARγ and 15-PGDH by this compound suggests its involvement in a wide array of biological processes. Future investigations are expected to delineate these roles and the intricate pathway intersections it influences.

The activation of PPARγ, a nuclear receptor, has profound effects on gene transcription, regulating lipid and glucose metabolism, and adipocyte differentiation. pharmaceuticalintelligence.comsmw.ch PPARγ agonists are known to decrease insulin (B600854) resistance, making them effective in the management of type 2 diabetes. pharmaceuticalintelligence.com The partial agonism of this compound could potentially offer these metabolic benefits while mitigating the adverse effects associated with full PPARγ activation. nih.gov Furthermore, PPARγ activation has been linked to anti-inflammatory effects, in part through the transrepression of pro-inflammatory transcription factors like NF-κB. pharmaceuticalintelligence.commdpi.com

Inhibition of 15-PGDH, the key enzyme in the degradation of prostaglandins (B1171923) like PGE2, represents another significant biological activity of this compound. caymanchem.comsigmaaldrich.com Elevated PGE2 levels have been shown to have anti-fibrotic properties. nih.gov Studies on other 15-PGDH inhibitors have demonstrated their therapeutic potential in preclinical models of idiopathic pulmonary fibrosis (IPF) by reducing collagen production and improving lung function. nih.govbiorxiv.orgnih.gov This positions this compound as a candidate for further investigation in fibrotic diseases. The inhibition of eicosanoid degradation is emerging as a therapeutic strategy for pathological organ fibrosis. researchgate.net

The anticancer potential of thiazolidinediones is another area of active research, with some derivatives showing the ability to induce apoptosis and inhibit cancer cell proliferation. nih.gov The in silico-suggested interactions with viral proteins also point towards a potential role in infectious diseases, a novel and exciting avenue for this class of compounds. biomedpharmajournal.org

Advancements in Synthetic Methodologies for this compound Analogs with Tailored Biological Profiles

The development of synthetic methodologies to create analogs of this compound is a promising strategy to refine its biological activity, enhance its potency, and improve its pharmacokinetic properties. The thiazolidinedione (TZD) scaffold serves as a versatile starting point for chemical modification. mdpi.com

Recent research has focused on the rational design and synthesis of novel TZD-based derivatives. nih.govnih.gov One notable approach has been the creation of hybrid molecules that target multiple pathways simultaneously. For instance, TZD-based compounds have been designed to act as dual inhibitors of PPARγ and histone deacetylases (HDACs), which are both important targets in cancer therapy. nih.gov The synthesis of these analogs often involves multi-step protocols, starting from commercially available materials and employing techniques like Knoevenagel condensation. nih.govderpharmachemica.com Microwave-assisted synthesis has also been utilized to improve reaction efficiency and yield. mdpi.comnih.gov

The design of these analogs is often guided by structure-activity relationship (SAR) studies, which aim to understand how different chemical modifications influence biological activity. nih.gov For example, modifications to the linker region connecting the TZD headgroup to the aromatic tail, or substitutions on the aromatic ring, can significantly alter the compound's potency and selectivity for its targets. The development of a diverse library of this compound analogs will be instrumental in identifying candidates with optimized therapeutic profiles for specific diseases. mdpi.com

Development of Predictive Computational Models for this compound Activity and Selectivity in Complex Biological Systems

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a compound's activity and selectivity, thereby guiding experimental efforts. tmkarpinski.comd-nb.info For this compound and its analogs, computational approaches are being employed to understand their interactions with target proteins and to predict the biological consequences of these interactions.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its protein target. tmkarpinski.comnih.gov The availability of the co-crystal structure of this compound in complex with the PPARγ ligand-binding domain provides a high-resolution template for these in silico studies. This allows for more accurate docking simulations of newly designed analogs, helping to prioritize which compounds to synthesize and test. biorxiv.org

Q & A

Q. What are the established synthetic routes for CAY10638, and what analytical methods are recommended for validating its purity and structure?

this compound, a thiazolidinedione derivative, is synthesized via condensation of 4-(2-(thiophen-2-yl)ethoxy)benzaldehyde with thiazolidine-2,4-dione. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H/¹³C spectra).
  • High-Performance Liquid Chromatography (HPLC) with UV detection (purity ≥95%).
  • Mass Spectrometry (MS) for molecular weight validation. Researchers should follow IUPAC guidelines for compound characterization and cross-validate results against published spectral data .

Q. What in vitro assays are commonly employed to assess the biological activity of this compound, and how should researchers control for off-target effects?

Standard assays include:

  • PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) Binding Assays to evaluate target engagement.
  • Cellular Glucose Uptake Assays (e.g., 3T3-L1 adipocytes) for metabolic activity. To mitigate off-target effects:
  • Use isoform-specific inhibitors (e.g., GW9662 for PPAR-γ).
  • Include negative controls (e.g., vehicle-only treatments) and positive controls (e.g., rosiglitazone).
  • Validate findings with gene knockdown/knockout models .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data observed in this compound studies?

Discrepancies often arise from:

  • Poor solubility/bioavailability : Optimize formulation using solubilizers (e.g., cyclodextrins) or nano-encapsulation.
  • Metabolic instability : Conduct hepatic microsomal assays to identify metabolites.
  • Tissue-specific effects : Use tissue-targeted delivery systems or conditional knockout models . Apply PICOS framework (Population, Intervention, Comparator, Outcome, Study Design) to systematically evaluate variables .

Q. What methodological considerations are critical when designing dose-response experiments for this compound to ensure accurate EC50/IC50 determination?

  • Concentration Range : Use logarithmic dilutions (e.g., 0.1 nM–100 μM) to capture sigmoidal curves.
  • Replication : Minimum triplicate measurements per concentration.
  • Statistical Analysis : Fit data using non-linear regression (e.g., Hill equation) with software like GraphPad Prism.
  • Temporal Effects : Include time-course studies to account for delayed responses. Reference the ARRIVE guidelines for preclinical study rigor .

Q. How can researchers address conflicting reports on this compound’s selectivity toward PPAR-γ versus other isoforms (e.g., PPAR-α/δ)?

  • Perform competitive binding assays with radiolabeled ligands for PPAR subtypes.
  • Use transactivation assays with reporter constructs specific to each isoform.
  • Analyze gene expression profiles (RNA-seq) in treated cells to identify off-target pathways. Contradictions may stem from differences in cell type or assay conditions ; report detailed methodologies to enable cross-study comparisons .

Methodological Frameworks

Q. What strategies are recommended for conducting a systematic literature review on this compound’s mechanism of action?

  • Search Databases : Use PubMed, Scopus, and Web of Science with keywords like "this compound AND PPAR-γ" or "thiazolidinedione derivatives AND glucose metabolism."
  • Inclusion Criteria : Prioritize peer-reviewed articles with full experimental protocols.
  • Data Extraction : Tabulate findings (e.g., IC50 values, model systems) for comparative analysis.
  • Gap Identification : Highlight unresolved questions (e.g., long-term toxicity) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers ethically share this compound-related data while complying with academic publishing standards?

  • Data Repositories : Deposit raw datasets in Figshare or Zenodo with DOIs.
  • Supporting Information : Include synthetic protocols, spectral data, and statistical scripts as supplementary files.
  • Copyright Compliance : Cite original sources and obtain permissions for reproduced figures. Follow Cambridge University Press guidelines for data requests and attribution .

Data Contradiction Analysis

Q. What analytical approaches can reconcile divergent results in this compound’s efficacy across different disease models (e.g., diabetes vs. cancer)?

  • Meta-Analysis : Pool data from multiple studies to assess effect size heterogeneity.
  • Pathway Enrichment Analysis : Use tools like DAVID or Gene Ontology to identify model-specific signaling networks.
  • Dose-Response Re-Evaluation : Compare effective concentrations between models. Contradictions may reflect context-dependent mechanisms ; apply principal contradiction analysis to identify dominant variables .

Experimental Design Tables

Parameter Recommendation Evidence
Synthesis Purity≥95% by HPLC
PPAR-γ Binding AssayCompetitive ELISA with [³H]-rosiglitazone
In Vivo Dosage (Mice)10–50 mg/kg/day, oral gavage
Statistical Powern ≥6 per group (α=0.05, β=0.2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.